molecular formula C17H12BrClN2O3S B2447768 (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-82-6

(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2447768
CAS RN: 865197-82-6
M. Wt: 439.71
InChI Key: NSGMHSXBTRSWTA-JZJYNLBNSA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . Thiazoles are aromatic compounds that contain a five-membered C3NS ring. The bromobenzoyl group and the chlorobenzo[d]thiazolyl group are attached to the molecule via an imine linkage and an ester linkage, respectively.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the connectivity of atoms, the presence of functional groups, and the 3D arrangement of atoms in the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromobenzoyl group and the chlorobenzo[d]thiazolyl group. For instance, the bromine atom in the bromobenzoyl group could potentially undergo nucleophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Efficient synthesis techniques for related chemical compounds, like (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, have been developed, highlighting the stereochemical structure determined by X-ray crystallography (Kanai et al., 1993).
  • Studies on the synthesis of related thiazol-2-yl derivatives, such as the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, illustrate the process of creating novel compounds in this chemical family (Nassiri & Milani, 2020).

Biological Activity and Potential Therapeutic Uses

  • Iminothiazolidin-4-one acetate derivatives, similar to the requested compound, have been synthesized and evaluated as potential inhibitors for aldehyde and aldose reductase. Such compounds show potential as novel drugs for treating diabetic complications (Ali et al., 2012).
  • Benzothiazole-imino-benzoic acid Schiff Bases, related to the compound , have shown good antimicrobial activity against several bacterial strains, indicating a potential application in antimicrobial therapies (Mishra et al., 2019).

Synthesis Methods and Chemical Properties

  • The development of green synthesis methods for similar compounds, such as 2-(2-((4-Methoxybenzoyl)imino)-4-(4methoxyphenyl)thiazol-3(2H)-yl)-2-phenylacetic acid, using ionic liquid media, highlights the evolving techniques in synthesizing these types of chemicals (Shahvelayati et al., 2017).

Future Directions

Future research could involve further exploration of the compound’s properties, potential uses, and mechanisms of action. This could include studies to evaluate its potential as a drug, its reactivity under various conditions, and its environmental impact .

properties

IUPAC Name

methyl 2-[2-(2-bromobenzoyl)imino-6-chloro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2O3S/c1-24-15(22)9-21-13-7-6-10(19)8-14(13)25-17(21)20-16(23)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGMHSXBTRSWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate

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